molecular formula C16H9I B1601410 1-Iodopyrene CAS No. 34244-15-0

1-Iodopyrene

Cat. No.: B1601410
CAS No.: 34244-15-0
M. Wt: 328.15 g/mol
InChI Key: CWNJSSNWLUIMDP-UHFFFAOYSA-N
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Description

1-Iodopyrene is a useful research compound. Its molecular formula is C16H9I and its molecular weight is 328.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoredox Catalysis

1-Iodopyrene derivatives, specifically iodo-Bodipy compounds, have been identified as efficient and recyclable photocatalysts in organic reactions. For instance, iodo-Bodipy immobilized on porous silica showcased significant efficacy in photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions for the preparation of pyrrolo[2,1-a]isoquinoline, highlighting its potential in synthesizing complex organic compounds through light-driven processes (Guo et al., 2013). Furthermore, iodo-BODIPYs have been utilized as visible-light-driven photocatalysts, exhibiting high catalytic efficiencies and reaction rates in the photocatalyzed oxidation of thioanisole under visible light (Li et al., 2013).

Environmental Monitoring

The detection of 1-Hydroxypyrene, a metabolite of polycyclic aromatic hydrocarbons (PAHs), is crucial for biomonitoring human exposure to PAH carcinogens. A novel luminescent Eu-functionalized metal-organic framework sensor has been developed for the highly selective and sensitive detection of 1-Hydroxypyrene in human urine, showcasing an innovative approach to environmental health monitoring and clinical diagnosis of PAH intoxication levels (Hao & Yan, 2017).

Advanced Material Development

Research has also focused on the synthesis and application of novel materials. For example, graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks have been explored for the electrochemical sensing of 1-hydroxypyrene, a biomarker for PAH exposure. This development not only advances the field of electrochemical sensors but also contributes to environmental monitoring and public health (Shen et al., 2012).

Organic Synthesis and Applications

Iodo-Bodipys have been applied as dual-functional photoredox catalysts for the preparation of highly functionalized organic compounds. Their ability to act as either electron acceptors or donors in single electron transfer processes facilitates various organic reactions, indicating their significant role in organic synthesis and potential for creating advanced pharmaceuticals and materials (Huang & Zhao, 2013).

Mechanism of Action

Target of Action

1-Iodopyrene is primarily used as an electrochemical mediator in oxidative C-N bond coupling reactions . The compound’s primary targets are the molecules involved in these reactions.

Mode of Action

This compound interacts with its targets through a process known as electrocatalysis . The extended π-systems of such compounds lower the oxidation potentials and stabilize the radical cation states, thus facilitating the selective anodic oxidation . A mechanistic study suggests the presence of halogen-bonding interactions of the radical cation state of the iodoarene with Lewis bases .

Biochemical Pathways

It is known that the compound plays a crucial role in oxidative c-n bond coupling reactions . These reactions are part of larger biochemical pathways involved in various biological processes.

Result of Action

The primary result of this compound’s action is the facilitation of oxidative C-N bond coupling reactions . This leads to the formation of new chemical compounds. The exact molecular and cellular effects would depend on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation potentials of the compound can be affected by the presence of other molecules in the reaction environment . Additionally, factors such as temperature, pH, and the presence of certain ions could also influence its action.

Properties

IUPAC Name

1-iodopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9I/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNJSSNWLUIMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543716
Record name 1-Iodopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34244-15-0
Record name 1-Iodopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodopyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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